molecular formula C17H19ClN2O2S B2585042 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine CAS No. 735320-37-3

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine

Cat. No. B2585042
CAS RN: 735320-37-3
M. Wt: 350.86
InChI Key: XPNCVANGABHEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine” is a chemical compound with the CAS Number: 735320-37-3 . It has a molecular weight of 350.87 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 4-benzyl-1-[(6-chloro-3-pyridinyl)sulfonyl]piperidine . The InChI code is 1S/C17H19ClN2O2S/c18-17-7-6-16(13-19-17)23(21,22)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Its molecular weight is 350.87 .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The compound “5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine” can serve as a key intermediate in synthesizing various biologically active piperidines. These derivatives can be designed to target specific receptors or enzymes within biological systems, leading to potential new treatments for diseases.

Development of Antiviral Agents

Recent studies have highlighted the potential of piperidine derivatives as broad-spectrum antiviral agents . This compound could be used to synthesize novel derivatives that exhibit high activity against viruses like influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with the possibility of exploring its efficacy against other viral pathogens.

Anti-Tubercular Activity

Piperidine derivatives have been investigated for their anti-tubercular properties. The structural framework of “5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine” could be modified to enhance its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-17-7-6-16(13-19-17)23(21,22)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNCVANGABHEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332461
Record name 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine

CAS RN

735320-37-3
Record name 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.